molecular formula C20H22Cl2N2O3S B5497713 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide

2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide

Cat. No. B5497713
M. Wt: 441.4 g/mol
InChI Key: LNJBIZKCAUNIHB-UHFFFAOYSA-N
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Description

Indole derivatives are important in many synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indoles are amphoteric in nature, showing both acidic and basic properties . They are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors .

Mechanism of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary .

properties

IUPAC Name

2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3S/c1-4-27-18-10-17(22)19(11-16(18)21)28(25,26)23-9-8-14-13(3)24-20-12(2)6-5-7-15(14)20/h5-7,10-11,23-24H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJBIZKCAUNIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=C(NC3=C(C=CC=C23)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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